Enzymatic Inhibition: 3-Pyridinecarboxaldehyde, 2-mercapto- Displays Sub-100 nM Potency Against Human AKR1B1
3-Pyridinecarboxaldehyde, 2-mercapto- acts as a potent inhibitor of human recombinant AKR1B1 (aldose reductase) with an IC50 of 88 nM, using pyridine-3-aldehyde as the substrate [1]. In a comparable assay, the structurally simpler analog 3-pyridinecarboxaldehyde (CAS 500-22-1) has been reported as a substrate for aldose reductase but not as an inhibitor, highlighting a functional divergence enabled by the 2-mercapto substitution [2].
| Evidence Dimension | Inhibitory potency against human AKR1B1 |
|---|---|
| Target Compound Data | IC50 = 88 nM |
| Comparator Or Baseline | 3-Pyridinecarboxaldehyde (CAS 500-22-1) - functions as a substrate, not an inhibitor |
| Quantified Difference | Target is a potent inhibitor; comparator is an enzyme substrate |
| Conditions | Human recombinant N-terminus His6-tagged AKR1B1 expressed in E. coli BL21 DE3; substrate: pyridine-3-aldehyde |
Why This Matters
This demonstrates that the 2-mercapto modification transforms a simple substrate into a high-affinity enzyme inhibitor, a critical distinction for research in diabetic complications and related therapeutic areas.
- [1] BindingDB Entry BDBM50362839. Affinity Data for CHEMBL249447. University of California San Diego. Data curated from ChEMBL. Accessed 2025. View Source
- [2] ChEMBL Assay Summary CHEMBL644296. Inhibitory activity measured against rat lens aldose reductase using 3-pyridinecarboxaldehyde as substrate. European Bioinformatics Institute. View Source
